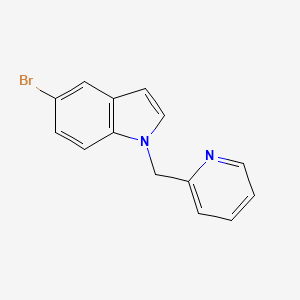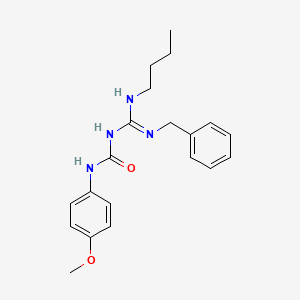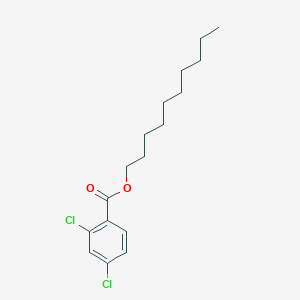
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione is an organic compound with a unique structure that combines a benzofuran ring with a hydroxyalkynyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzofuran core and the hydroxyalkynyl side chain.
Coupling Reaction: The hydroxyalkynyl side chain is introduced to the benzofuran core through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-120°C) using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) under pressure.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(3-oxo-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione.
Reduction: Formation of 5-(3-hydroxy-3-methylbut-1-en-1-yl)-2-benzofuran-1,3-dione.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)nicotinic acid
- 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)furan-2-carboxylic acid
- 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde
Uniqueness
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
681136-62-9 |
|---|---|
Molekularformel |
C13H10O4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
5-(3-hydroxy-3-methylbut-1-ynyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C13H10O4/c1-13(2,16)6-5-8-3-4-9-10(7-8)12(15)17-11(9)14/h3-4,7,16H,1-2H3 |
InChI-Schlüssel |
HEXPRCSWTVBSDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=CC2=C(C=C1)C(=O)OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)

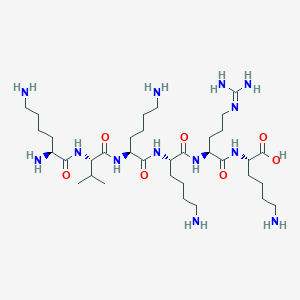
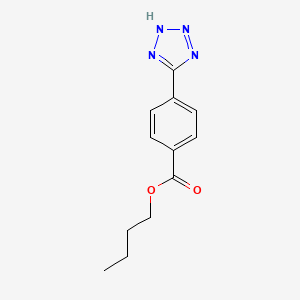
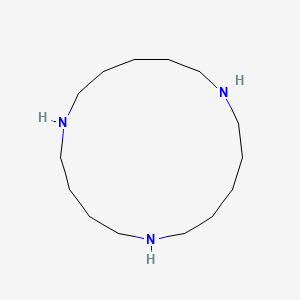
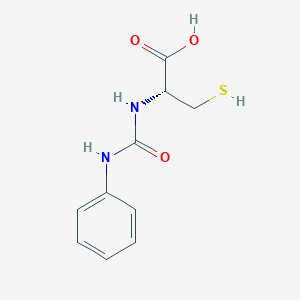
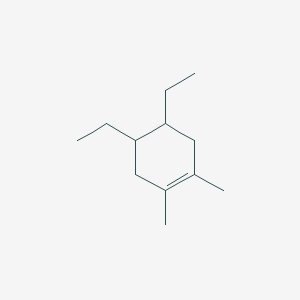
![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
